![molecular formula C14H9N3O3S B14187621 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenol group connected through an iminomethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by nitration. One common method involves the following steps:
Condensation Reaction: 2-aminothiophenol is reacted with 4-hydroxybenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or acetic acid to form the Schiff base intermediate.
Cyclization: The Schiff base intermediate undergoes cyclization to form the benzothiazole ring.
Nitration: The benzothiazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inhibiting enzymes involved in cell division and promoting apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Similar Compounds
- 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 4-[(E)-(6-amino-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 4-[(E)-(6-chloro-1,3-benzothiazol-2-yl)iminomethyl]phenol
Uniqueness
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. Additionally, the nitro group may enhance the compound’s antimicrobial and anticancer activities compared to its analogs.
属性
分子式 |
C14H9N3O3S |
|---|---|
分子量 |
299.31 g/mol |
IUPAC 名称 |
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H9N3O3S/c18-11-4-1-9(2-5-11)8-15-14-16-12-6-3-10(17(19)20)7-13(12)21-14/h1-8,18H/b15-8+ |
InChI 键 |
RFCTVHVCQQPTKI-OVCLIPMQSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=CC=C1C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


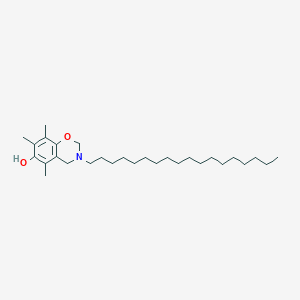

![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)
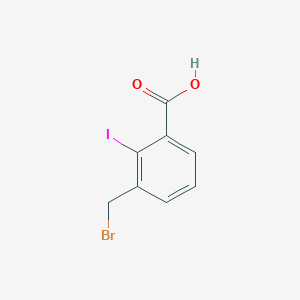

![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
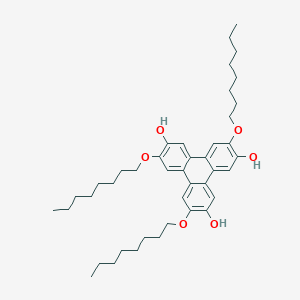
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

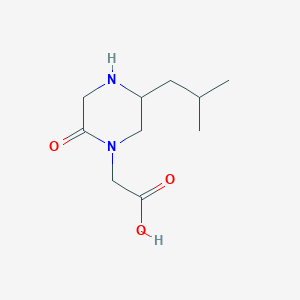
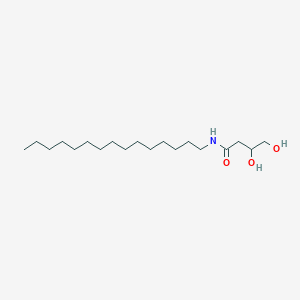
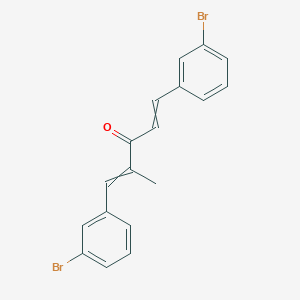
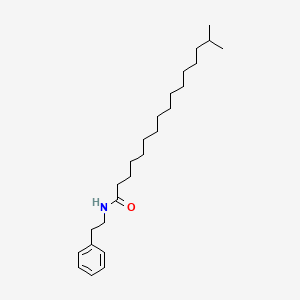
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
